molecular formula C19H27N3O6 B2982861 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea CAS No. 894034-24-3

3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea

Katalognummer: B2982861
CAS-Nummer: 894034-24-3
Molekulargewicht: 393.44
InChI-Schlüssel: ROSJTYQWIFROFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea is a synthetic organic compound designed for research applications. This complex molecule integrates several pharmaceutically relevant functional groups, including a 2,3-dihydrobenzo[b][1,4]dioxin aromatic system, a 5-oxopyrrolidin (lactam) ring, and a uniquely substituted urea core with bis(2-methoxyethyl) groups. Compounds featuring the 2,3-dihydrobenzo[b][1,4]dioxin and pyrrolidinone scaffold are of significant interest in medicinal chemistry for their potential to interact with G protein-coupled receptors (GPCRs) . This compound is structurally classified as a urea derivative. Its mechanism of action is anticipated to involve targeted receptor binding or enzyme inhibition, based on the known biological activities of its structural analogues. Research on similar molecules indicates potential application in investigating serotonergic signaling pathways, particularly through 5-hydroxytryptamine (5-HT) receptors like 5-HTR1D and 5-HTR1B . These receptors are implicated in various disease pathways, and their inhibitors are being explored as a novel therapeutic strategy for cancers, including certain breast cancer subtypes . The presence of the bis(2-methoxyethyl) moiety on the urea nitrogen may influence the compound's solubility and pharmacokinetic properties, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery. Researchers can utilize this compound in assays to probe cellular signaling mechanisms, screen for biological activity, or as a building block for further chemical synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6/c1-25-7-5-21(6-8-26-2)19(24)20-14-11-18(23)22(13-14)15-3-4-16-17(12-15)28-10-9-27-16/h3-4,12,14H,5-11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSJTYQWIFROFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 341.36 g/mol

Structural Features

The structure includes:

  • A dihydrobenzo[b][1,4]dioxin moiety, which is known for various biological activities.
  • A pyrrolidine ring that contributes to its pharmacological properties.
  • The urea functional group, which is often associated with bioactivity in medicinal chemistry.

Research indicates that compounds with similar structures often exhibit activities such as:

  • Inhibition of Enzymatic Pathways : Compounds featuring the dihydrobenzo[b][1,4]dioxin structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. For instance, studies have demonstrated that related compounds can selectively inhibit COX-2 over COX-1, leading to reduced side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity : Some derivatives of the dihydrobenzo[b][1,4]dioxin scaffold have been identified as potent inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway. This suggests potential applications in treating tuberculosis .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundEffectiveness (IC50)
COX-2 Inhibition2,3-Dihydrobenzo[b][1,4]dioxin derivatives0.04 - 0.46 μM
Antimicrobial (DprE1)Dihydrobenzo[b][1,4]dioxin analogsEffective at low µM levels
Analgesic ActivityCOX inhibitors51% protection compared to standard NSAIDs

Case Studies

  • Cyclooxygenase Inhibition : A study screened various derivatives for their ability to inhibit COX enzymes. Compounds structurally related to our target compound exhibited selective inhibition of COX-2 with IC50 values lower than those for COX-1, indicating a promising profile for anti-inflammatory applications .
  • Antimycobacterial Activity : Research on DprE1 inhibitors revealed that specific analogs derived from the dihydrobenzo[b][1,4]dioxin scaffold demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis in vitro. These findings suggest that similar structures may enhance the efficacy of treatments for resistant strains of tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea. Modifications to the dihydrobenzo[b][1,4]dioxin core or the urea linkage can significantly impact potency and selectivity against target enzymes.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s methoxyethyl groups may confer metabolic stability by resisting oxidative degradation, whereas pyridyl analogues (Compounds A/B) might exhibit stronger target affinity due to aromatic interactions.
  • Data Gaps : Physical properties (e.g., solubility, logP) and biological activity data are absent in the provided evidence, limiting direct functional comparisons.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.